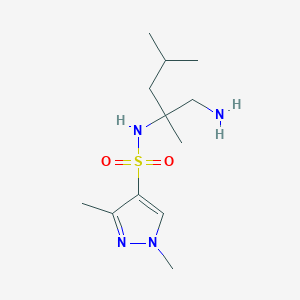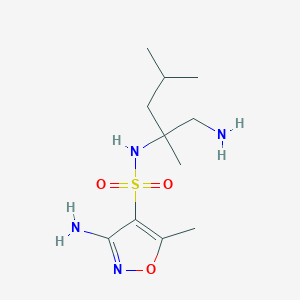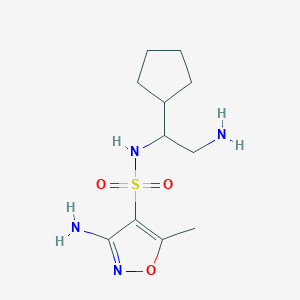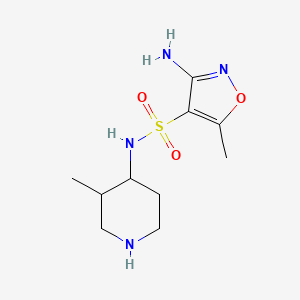![molecular formula C9H17N3OS B6976830 3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol](/img/structure/B6976830.png)
3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol typically involves the reaction of a thiadiazole derivative with an appropriate amine and alcohol. One common method involves the reaction of 1-(thiadiazol-4-yl)ethanamine with 3-methylbutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification using chromatography techniques to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial activity and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar structural features.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group at the 2-position.
4-Methyl-1,3,4-thiadiazole: A methyl-substituted thiadiazole derivative.
Uniqueness: 3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol is unique due to the presence of both a thiadiazole ring and a butanol moiety, which can confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)9(13)4-10-7(3)8-5-14-12-11-8/h5-7,9-10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQELYTNXWYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CSN=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976749.png)

![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)





![1-[[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B6976803.png)
![N-[2-[butan-2-yl(methyl)amino]ethyl]-3-(cyclopropanecarbonyl)imidazolidine-1-carboxamide](/img/structure/B6976808.png)
![N-[1-(2-fluoro-4-methoxyphenyl)-2-methylpropyl]-1-methylpiperidin-4-amine](/img/structure/B6976837.png)
![N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6976841.png)
![1-(1-methoxycyclopentyl)-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethanamine](/img/structure/B6976846.png)
![N-[1-(4-methoxyoxan-4-yl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6976852.png)
